molecular formula C7H5FN2O B156980 5-Fluorobenzo[d]oxazol-2-amine CAS No. 1682-39-9

5-Fluorobenzo[d]oxazol-2-amine

Cat. No.: B156980
CAS No.: 1682-39-9
M. Wt: 152.13 g/mol
InChI Key: PFPSBRGOJCFWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[d]oxazol-2-amine typically involves the reaction of 5-fluoro-2-nitroaniline with a suitable reagent to form the oxazole ring. One common method is the cyclization of 5-fluoro-2-nitroaniline with formamide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification and isolation of the final product .

Scientific Research Applications

Chemistry: 5-Fluorobenzo[d]oxazol-2-amine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of heterocyclic compounds. It serves as a model compound for investigating the interactions of fluorinated heterocycles with biological targets .

Medicine: Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Comparison with Similar Compounds

  • 5-Chlorobenzo[d]oxazol-2-amine
  • 5-Bromobenzo[d]oxazol-2-amine
  • 5-Iodobenzo[d]oxazol-2-amine
  • 2-Amino-5-fluorobenzoxazole

Comparison: 5-Fluorobenzo[d]oxazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its halogenated analogs (chlorine, bromine, iodine), the fluorine atom provides stronger hydrogen bonding and higher electronegativity, leading to enhanced stability and reactivity . Additionally, the fluorine-substituted compound often exhibits improved biological activity and selectivity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

5-fluoro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSBRGOJCFWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168534
Record name Benzoxazole, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1682-39-9
Record name Benzoxazole, 2-amino-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001682399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1682-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[d]oxazol-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzo[d]oxazol-2-amine
Reactant of Route 3
5-Fluorobenzo[d]oxazol-2-amine
Reactant of Route 4
5-Fluorobenzo[d]oxazol-2-amine
Reactant of Route 5
5-Fluorobenzo[d]oxazol-2-amine
Reactant of Route 6
5-Fluorobenzo[d]oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.